Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate
Overview
Description
“Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate” is a compound that belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring fused to a pyridine ring . The exact structure would depend on the position and nature of the substituents on these rings .Chemical Reactions Analysis
Pyrazolopyridines, including “this compound”, can undergo a variety of chemical reactions . These reactions often involve the functional groups present in the compound, such as the carboxylate group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 1H-pyrazolo[4,3-C]pyrazole-3-carboxylates are synthesized and structurally characterized through NMR, IR spectroscopy, HRMS analyses, and X-ray diffraction, contributing to the understanding of their molecular structure and stability (Shen et al., 2012).
Functionalization and Reaction Studies
- The compound is involved in functionalization reactions with other chemicals like 2,3-diaminopyridine, leading to the formation of diverse products. These reactions and their mechanisms are examined both experimentally and theoretically, providing insights into chemical synthesis processes (Yıldırım et al., 2005).
Chemical Synthesis Techniques
- Innovative synthesis methods for related pyrazolo[3,4-b]pyridine derivatives are developed, like a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, highlighting advancements in synthetic chemistry (Verdecia et al., 1996).
Antibacterial Activity
- Some pyrazolo[3,4-b]pyridine derivatives exhibit moderate to good antibacterial activity against various bacteria, underscoring the potential biomedical applications of these compounds (Panda et al., 2011).
Novel Synthesis Methods
- Efficient synthesis processes are developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the evolution of chemical synthesis techniques and the creation of new heterocycle products (Ghaedi et al., 2015).
Chemosensor Development
- Pyridine–pyrazole derivatives, like methyl 1-pyridin-2-yl-1H-pyrazole-3-carboxylate, are used to construct chemosensors for detecting ions like Al3+ with high sensitivity and selectivity, indicating their utility in chemical sensing applications (Naskar et al., 2018).
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate is a heterocyclic compound Pyrazolo-pyridines, a group to which this compound belongs, have been associated with a wide range of biological activities .
Mode of Action
It’s known that pyrazolo-pyridines interact with their targets by forming hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target proteins, thereby affecting their function .
Biochemical Pathways
Pyrazolo-pyridines have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Given the biological activities associated with pyrazolo-pyridines, it’s likely that this compound could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-9-2-5-3-10-11-7(5)6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONOGFRRZIGFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194169 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-54-4 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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